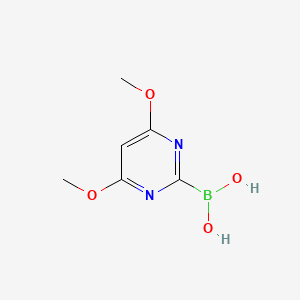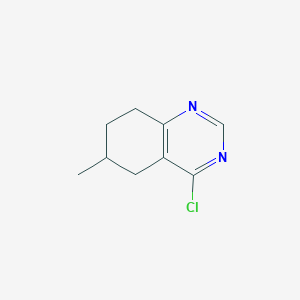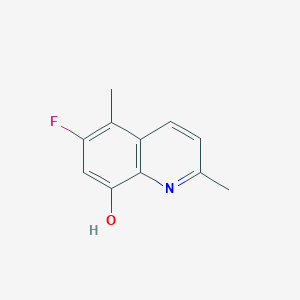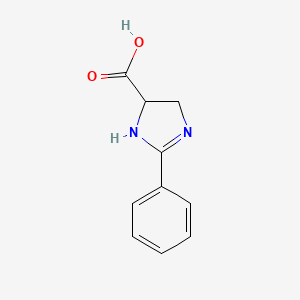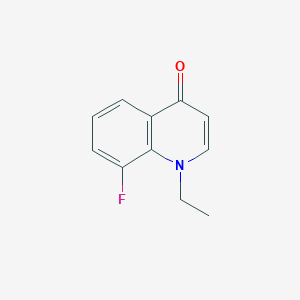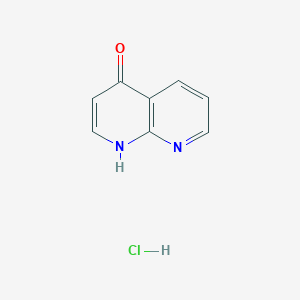
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of compounds in medicinal chemistry due to their diverse biological activities. This compound is characterized by a fused ring system containing a nitrogen atom, a carbonyl group, and a nitrile group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, the use of catalysts and solvents that enhance the reaction efficiency and selectivity is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The nitrile and carbonyl groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is unique due to the presence of both a nitrile and a carbonyl group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-methyl-1-oxo-3,4-dihydroisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5H2,1H3 |
Clave InChI |
ULZGVQAVZQYEMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1=O)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




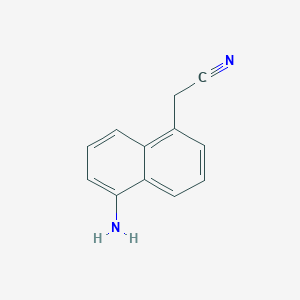
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)
